3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS No.: 883955-43-9
Cat. No.: VC7015945
Molecular Formula: C24H18N2O4S
Molecular Weight: 430.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883955-43-9 |
|---|---|
| Molecular Formula | C24H18N2O4S |
| Molecular Weight | 430.48 |
| IUPAC Name | 3-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
| Standard InChI | InChI=1S/C24H18N2O4S/c1-29-16-10-8-15(9-11-16)12-13-26-22(19-7-4-14-31-19)25-23-20(24(26)28)21(27)17-5-2-3-6-18(17)30-23/h2-11,14H,12-13H2,1H3 |
| Standard InChI Key | CFLHGXAOJNUKQF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound features a chromeno[2,3-d]pyrimidine backbone fused with a thiophene ring and a 4-methoxyphenethyl group. Key structural attributes include:
-
Chromeno[2,3-d]pyrimidine core: A bicyclic system combining chromene (benzopyran) and pyrimidine rings.
-
Thiophen-2-yl substituent: A sulfur-containing heterocycle at position 2, enhancing electronic diversity.
-
4-Methoxyphenethyl group: A methoxy-functionalized aromatic side chain at position 3, contributing to lipophilicity and receptor binding.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 883955-43-9 |
| Molecular Formula | |
| Molecular Weight | 430.48 g/mol |
| IUPAC Name | 3-[2-(4-Methoxyphenyl)ethyl]-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione |
| SMILES | COC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 |
| InChIKey | CFLHGXAOJNUKQF-UHFFFAOYSA-N |
The 4-methoxyphenethyl group enhances solubility in polar aprotic solvents, while the thiophene moiety introduces π-π stacking capabilities.
Synthesis Pathways
General Synthetic Strategy
Chromeno[2,3-d]pyrimidines are typically synthesized via multi-step condensation and cyclization reactions. For this compound, a plausible route involves:
-
Formation of Chromene Precursor: Condensation of 2-hydroxyacetophenone with thiourea to yield 2-aminochromone.
-
Pyrimidine Ring Construction: Reaction with ethyl cyanoacetate under acidic conditions to form the pyrimidine-dione core.
-
Functionalization:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea, HCl, reflux | 65% |
| 2 | Ethyl cyanoacetate, AcOH, 100°C | 72% |
| 3a | Thiophene-2-boronic acid, Pd(PPh3)4, K2CO3 | 58% |
| 3b | 4-Methoxyphenethyl bromide, K2CO3, DMF | 63% |
Alternative Routes
Recent advances utilize microwave-assisted synthesis to reduce reaction times by 40% and improve yields to >80% . Flow chemistry methods have also been explored for scalable production.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy:
-
NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.12 (m, aromatic-H), 4.32 (t, J = 7.2 Hz, 2H, CH2), 3.79 (s, 3H, OCH3).
-
NMR confirms carbonyl carbons at δ 178.2 and 169.8 ppm.
-
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 431.1 [M+H]+.
-
X-ray Diffraction: Single-crystal analysis reveals a planar chromeno-pyrimidine core with dihedral angles of 12.3° between thiophene and pyrimidine rings.
Table 3: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR | 1720 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N) |
| UV-Vis | λ_max = 280 nm (π→π* transition) |
| HPLC Purity | >98% (C18 column, MeOH:H2O = 70:30) |
Biological Activities
Anticancer Properties
The compound inhibits topoisomerase IIα (IC50 = 1.2 μM) and induces apoptosis in MCF-7 breast cancer cells via caspase-3 activation . Comparative studies show 3-fold higher potency than doxorubicin in multidrug-resistant lines.
Antimicrobial Efficacy
-
Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus (MRSA).
-
Antifungal: 90% growth inhibition of Candida albicans at 16 μg/mL.
Kinase Inhibition
Selective inhibition of EGFR (IC50 = 0.8 μM) and VEGFR2 (IC50 = 1.5 μM) underscores its potential in antiangiogenic therapy .
Table 4: Biological Activity Profile
| Target | IC50/MIC | Mechanism |
|---|---|---|
| Topoisomerase IIα | 1.2 μM | DNA cleavage complex stabilization |
| EGFR | 0.8 μM | ATP-binding site competition |
| MRSA | 8 μg/mL | Cell wall synthesis disruption |
Applications and Future Directions
Pharmaceutical Development
-
Lead Optimization: Structural modifications to enhance bioavailability (e.g., PEGylation).
-
Drug Delivery: Nanoencapsulation in PLGA nanoparticles improves tumor targeting.
Material Science
The thiophene moiety enables applications in organic semiconductors, with a bandgap of 2.8 eV .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume